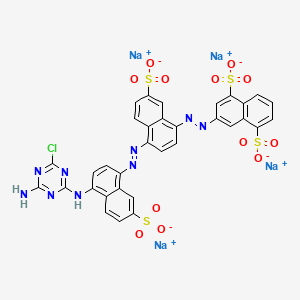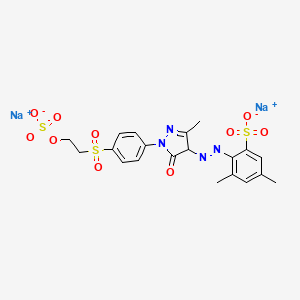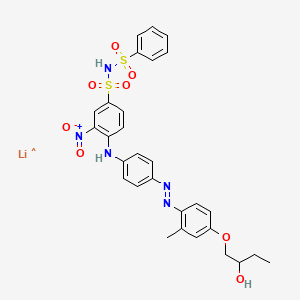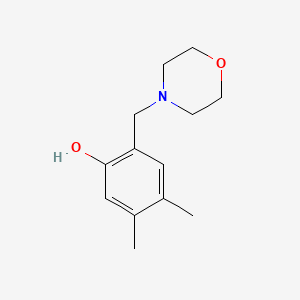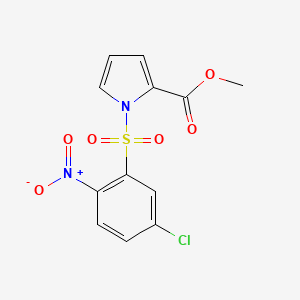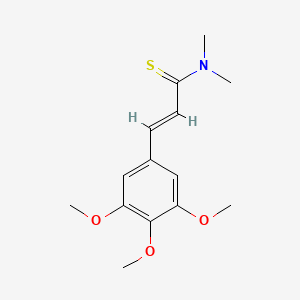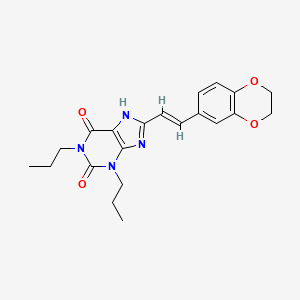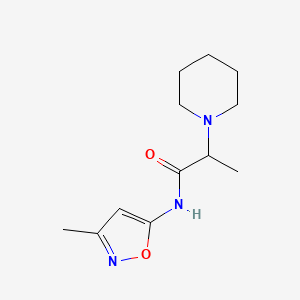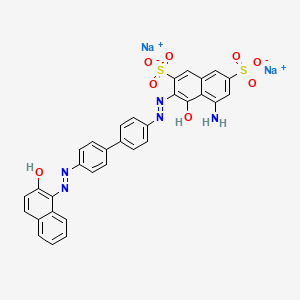
C.I. Direct Blue 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Blue 19 is a synthetic dye belonging to the class of direct dyes. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its vibrant blue color and excellent dyeing properties, making it a popular choice for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Direct Blue 19 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the dye. The reaction conditions often involve acidic or basic environments, depending on the specific reactants used.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is usually purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield aromatic amines.
Scientific Research Applications
C.I. Direct Blue 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new dye formulations and textile treatments.
Mechanism of Action
The mechanism of action of C.I. Direct Blue 19 involves its interaction with the molecular targets in the substrate being dyed. The dye molecules form strong bonds with the fibers, resulting in a stable and vibrant color. The pathways involved in this process include adsorption, diffusion, and fixation of the dye molecules onto the substrate.
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Blue 15
- C.I. Direct Blue 218
Uniqueness
C.I. Direct Blue 19 is unique due to its specific molecular structure, which provides excellent dyeing properties and colorfastness. Compared to similar compounds, it offers better stability and resistance to fading, making it a preferred choice for various industrial applications.
Properties
CAS No. |
6426-68-2 |
|---|---|
Molecular Formula |
C32H21N5Na2O8S2 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23N5O8S2.2Na/c33-26-17-24(46(40,41)42)15-21-16-28(47(43,44)45)31(32(39)29(21)26)37-35-23-12-7-19(8-13-23)18-5-10-22(11-6-18)34-36-30-25-4-2-1-3-20(25)9-14-27(30)38;;/h1-17,38-39H,33H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI Key |
PEWZRLBECRMEBP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


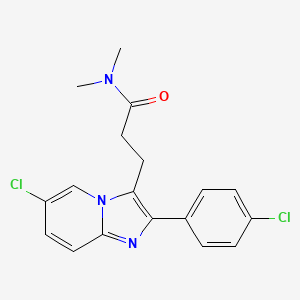
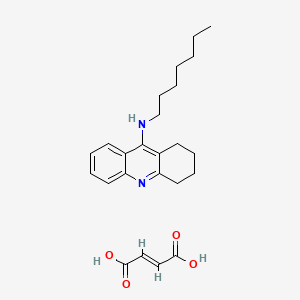
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

